molecular formula C24H28N2O B2770285 (2Z,6E)-2,6-bis(4-(dimethylamino)benzylidene)cyclohexanone CAS No. 18977-38-3

(2Z,6E)-2,6-bis(4-(dimethylamino)benzylidene)cyclohexanone

Cat. No. B2770285
CAS RN: 18977-38-3
M. Wt: 360.501
InChI Key: XRJCFZUOXQVWGF-ARHRGINZSA-N
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Description

(2Z,6E)-2,6-bis(4-(dimethylamino)benzylidene)cyclohexanone, also known as DCDMH, is a chemical compound that has been widely used in various research applications. DCDMH is a member of the class of compounds known as hydantoins and is commonly used as a disinfectant and preservative in various industries. In

Advantages and Limitations for Lab Experiments

(2Z,6E)-2,6-bis(4-(dimethylamino)benzylidene)cyclohexanone has several advantages for use in lab experiments. It is a stable compound that can be easily stored and transported. It is also readily available and relatively inexpensive compared to other disinfectants and preservatives. However, (2Z,6E)-2,6-bis(4-(dimethylamino)benzylidene)cyclohexanone has limitations in that it can interfere with certain assays and can cause false-positive results in some tests.

Future Directions

There are several future directions for the use of (2Z,6E)-2,6-bis(4-(dimethylamino)benzylidene)cyclohexanone in scientific research. One potential application is in the development of new disinfectants and preservatives that are more effective and have fewer side effects. (2Z,6E)-2,6-bis(4-(dimethylamino)benzylidene)cyclohexanone can also be used as a reagent in the synthesis of new compounds with potential therapeutic properties. Additionally, further studies are needed to fully understand the potential mutagenic and carcinogenic effects of (2Z,6E)-2,6-bis(4-(dimethylamino)benzylidene)cyclohexanone and to determine safe exposure levels for humans and animals.
Conclusion
In conclusion, (2Z,6E)-2,6-bis(4-(dimethylamino)benzylidene)cyclohexanone is a widely used disinfectant and preservative that has several scientific research applications. It is synthesized through a simple reaction process and has minimal toxicity. However, it has limitations in certain lab experiments and potential mutagenic and carcinogenic effects in high concentrations. Further research is needed to fully understand the potential applications and limitations of (2Z,6E)-2,6-bis(4-(dimethylamino)benzylidene)cyclohexanone.

Synthesis Methods

(2Z,6E)-2,6-bis(4-(dimethylamino)benzylidene)cyclohexanone is synthesized through the reaction of 4-(dimethylamino)benzaldehyde with cyclohexanone in the presence of a base catalyst. The resulting compound is then reacted with formaldehyde to form (2Z,6E)-2,6-bis(4-(dimethylamino)benzylidene)cyclohexanone.

Scientific Research Applications

(2Z,6E)-2,6-bis(4-(dimethylamino)benzylidene)cyclohexanone has been extensively used in various scientific research applications. It is commonly used as a disinfectant and preservative in the food and cosmetic industries. (2Z,6E)-2,6-bis(4-(dimethylamino)benzylidene)cyclohexanone has also been used as a reagent in the synthesis of various compounds, including hydantoins, which have been shown to have anti-inflammatory and anti-cancer properties.

properties

IUPAC Name

(2E,6Z)-2,6-bis[[4-(dimethylamino)phenyl]methylidene]cyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O/c1-25(2)22-12-8-18(9-13-22)16-20-6-5-7-21(24(20)27)17-19-10-14-23(15-11-19)26(3)4/h8-17H,5-7H2,1-4H3/b20-16-,21-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRJCFZUOXQVWGF-ARHRGINZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2CCCC(=CC3=CC=C(C=C3)N(C)C)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/2\CCC/C(=C/C3=CC=C(C=C3)N(C)C)/C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

18977-38-3
Record name 2,6-BIS(4-(DIMETHYLAMINO)BENZYLIDENE)-1-CYCLOHEXANONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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